3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Description
Evolutionary Development of Nitrogen-Containing Heterocycles in Medicinal Chemistry
Nitrogen heterocycles have dominated pharmaceutical development since the 19th century, with 82% of FDA-approved small-molecule drugs (2013–2023) containing at least one nitrogen heterocycle—a significant increase from 59% in prior decades. This evolution reflects heterocycles' unique capacity to mimic endogenous biomolecules while enabling precise modulation of pharmacokinetic properties. Early milestones like quinine's isolation demonstrated natural heterocycles' therapeutic potential, while synthetic breakthroughs enabled systematic exploration of novel scaffolds.
Pyridine and piperidine dominated early drug architectures, but recent decades saw pyrimidine, pyrazole, and morpholine derivatives rise in prominence. The shift toward fused systems—exemplified by 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c]triazole—parallels oncology drug development, where polycyclic systems enhance target binding specificity. Modern synthetic techniques like C–H activation and photoredox catalysis now enable efficient construction of such complex frameworks.
Strategic Importance of Bicyclic Pyrrolo[2,1-c]triazole Scaffolds
The pyrrolo[2,1-c]triazole core provides three key advantages:
- Enhanced π-Stacking Capacity : The conjugated triazole ring facilitates interactions with aromatic amino acid residues.
- Directional Hydrogen Bonding : N1 and N4 positions act as hydrogen bond acceptors, complementing protein backbone motifs.
- Conformational Restriction : The fused bicyclic system reduces entropic penalties during target binding compared to monocyclic analogues.
These features explain the scaffold's adoption in kinase inhibitors and GPCR modulators. The 6,7-dihydro-5H saturation balances planarity and flexibility, optimizing membrane permeability while maintaining target engagement—a design principle validated in recent anticancer agents.
Rational Design Principles for 3-Position Functionalization Patterns
Functionalization at the 3-position via (3-Methyl-1H-pyrazol-1-yl)methyl substitution follows three strategic objectives:
| Design Principle | Structural Impact | Pharmaceutical Rationale |
|---|---|---|
| Steric Guidance | Methyl group directs molecular orientation | Enhances binding pocket complementarity |
| Hydrogen Bond Modulation | Pyrazole N2 acts as H-bond donor | Strengthens target interaction |
| Metabolic Stabilization | Methyl group reduces CYP450 oxidation | Improves pharmacokinetic half-life |
This substitution pattern emerged from comparative studies showing that 3-position modifications in pyrrolotriazoles disproportionately influence target selectivity over 1- or 2-position analogues. The methylpyrazole moiety specifically counters common metabolic pathways observed in earlier triazole derivatives.
Comparative Analysis of Structural Analogues in Contemporary Literature
Recent synthetic advances enable direct comparison with related architectures:
Table 1: Key Analogues and Their Properties
The target compound distinguishes itself through:
- Fused Ring Topology : Unlike imatinib's separated rings, the bicyclic system enables simultaneous engagement of multiple binding subpockets.
- Triazole vs. Purine : Compared to acyclovir's purine base, the triazole core offers superior metabolic stability while maintaining nucleobase-mimetic hydrogen bonding.
- Position-Specific Functionalization : The 3-methylpyrazole group provides steric and electronic profiles distinct from regorafenib's bulky quinoline substituents.
Synthetic routes to such compounds increasingly employ domino reactions—notably, the base-promoted enamine formation/cyclodehydration sequence used for pyrrolo[1,2-a]triazolo[3,4-c]pyrazines demonstrates the efficiency achievable in complex heterocycle assembly. These methodologies underscore the pharmaceutical industry's shift toward atom-economical strategies for nitrogen-rich architectures.
Properties
IUPAC Name |
3-[(3-methylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-8-4-6-14(13-8)7-10-12-11-9-3-2-5-15(9)10/h4,6H,2-3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHQDIBPVIRJEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN=C3N2CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with a triazole precursor .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced techniques .
Chemical Reactions Analysis
Types of Reactions
3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazole rings, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor activity. For instance, compounds with subtle variations in their phenyl moieties showed the ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. The structure-activity relationship (SAR) indicates that modifications can enhance efficacy against specific cancer types .
Antiviral Properties
In addition to antitumor effects, certain derivatives have shown promising antiviral activity. The mechanism involves interference with viral replication processes. This dual functionality makes the compound a candidate for further development in antiviral drug discovery .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the pyrazole and triazole rings can lead to enhanced selectivity and potency against targeted diseases. The exploration of these relationships can guide future synthetic efforts to develop more effective therapeutic agents.
Pesticide Development
The unique chemical structure of 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has potential applications in developing new pesticides. Its ability to interact with biological systems can be harnessed to create effective agents against pests while minimizing environmental impact .
Plant Growth Regulators
Research indicates that compounds with similar structures may also serve as plant growth regulators. By modulating hormonal pathways in plants, these compounds can enhance growth rates and resistance to stressors.
Synthesis of Functional Materials
The compound's unique properties allow it to be utilized in synthesizing functional materials. Its ability to form stable complexes with metals can lead to applications in catalysis and material sciences. Research into its coordination chemistry could yield materials with novel electronic or optical properties.
Nanotechnology
In nanotechnology, derivatives of this compound could be employed in drug delivery systems or as components of nanostructured materials due to their biocompatibility and potential for targeted delivery mechanisms.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or modulate their activity. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares structural analogues based on substituents and core modifications:
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility :
- The target compound’s logP value is estimated at 1.8 , indicating moderate lipophilicity. In contrast, the triazolo-thiadiazine derivative has a higher logP (3.2 ) due to the dichlorophenyl group, enhancing membrane permeability but reducing aqueous solubility .
- Salts (e.g., hydrochlorides) of related compounds (e.g., 1H-pyrazol-4-amine derivatives) show improved solubility, critical for drug formulation .
- Pyrazole-linked pyrrolotriazoles are explored as kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets .
Tautomerism and Stability
- The pyrrolo-triazole core exhibits tautomerism, with possible 1H- and 5H- forms influencing reactivity and binding (e.g., pyrazolo[5,1-c][1,2,4]triazole tautomers) .
- Stability studies indicate that electron-withdrawing groups (e.g., perfluorophenyl in NHC catalysts) enhance thermal stability, while electron-donating groups (e.g., methylpyrazole) may increase metabolic susceptibility .
Medicinal Chemistry
- The target compound’s methylpyrazole group enhances selectivity for kinase targets (e.g., JAK2/3 inhibitors) compared to unsubstituted analogues .
- In silico studies of triazolo-thiadiazine derivatives predict favorable ADME profiles, though in vivo validation is pending .
Catalysis
- Perfluorophenyl-substituted pyrrolotriazolium salts act as robust NHC catalysts for benzoin condensations, outperforming traditional imidazole-based catalysts in certain conditions .
Material Science
- Azo derivatives of pyrrolotriazoles (e.g., 7-phenylazopyrazolo[5,1-c][1,2,4]triazoles) are used in photosensitive dyes, leveraging their tautomerism-dependent absorption spectra .
Biological Activity
3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, a derivative of pyrrolo[2,1-c][1,2,4]triazole, has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a pyrazole moiety with a triazole framework, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 219.25 g/mol. Its structure features a pyrrolo-triazole core that is substituted with a pyrazole group, enhancing its biological activity.
Biological Activity Overview
Research indicates that compounds within the pyrrolo-triazole class exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have been shown to inhibit cell proliferation in cancer cell lines.
- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Effects : Certain derivatives have demonstrated protective effects against neurodegeneration.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been reported to act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammation and neurodegenerative diseases .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various pyrrolo-triazole derivatives, compound 26 (closely related to the target compound) exhibited significant cytotoxic effects against several cancer cell lines. The study utilized both in vitro assays and in vivo models to demonstrate the efficacy of these compounds in reducing tumor growth .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of pyrrolo-triazole derivatives. The results indicated that these compounds could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests their potential utility in managing conditions characterized by excessive inflammation .
Data Summary
Q & A
Q. Q1: What are the key structural features of this compound that influence its pharmacological potential?
Methodological Answer: The compound’s core structure combines a 1,2,4-triazole ring fused with a pyrrolo system and a 3-methylpyrazole substituent. The triazole and pyrazole moieties are known for hydrogen-bonding interactions with biological targets (e.g., enzymes), while the methyl group may enhance lipophilicity and metabolic stability . To validate structure-activity relationships (SAR), researchers should compare analogs with varying substituents (e.g., halogenation or methoxy groups) and assess binding affinity via molecular docking (e.g., using PDB enzyme 3LD6) .
Q. Q2: What are the common synthetic routes for this compound, and what challenges arise during purification?
Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example:
Step 1: Condensation of 4-amino-5-hydrazinyl-1,2,4-triazole-3-thiol with a ketone (e.g., acetylacetone) under acidic reflux conditions .
Step 2: Cyclization with aromatic aldehydes (e.g., 2,6-dichlorophenyl derivatives) to form the triazolo-thiadiazine scaffold .
Step 3: Purification via ethanol recrystallization, monitored by TLC (CHCl₃:MeOH, 95:5) .
Challenges include isolating intermediates due to polar byproducts. Column chromatography or gradient recrystallization is recommended for high-purity yields (>85%) .
Advanced Research Questions
Q. Q3: How can researchers optimize synthetic routes to improve yield and scalability for derivatives?
Methodological Answer: Optimization strategies include:
- Catalyst Screening: Testing bases (e.g., triethylamine vs. sodium hydride) to accelerate cyclization .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates vs. ethanol, which is preferred for recrystallization .
- Reaction Time: Reducing reflux duration (from 8 to 5 hours) while monitoring completion via TLC to minimize decomposition .
Example: A 92% yield was achieved for a derivative using toluene and NaH under controlled anhydrous conditions .
Q. Q4: How can contradictory bioactivity data across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurities. To address this:
Reproducibility Checks: Replicate assays (e.g., antifungal activity) under standardized conditions (e.g., CLSI guidelines).
Purity Validation: Use HPLC-MS to confirm compound purity (>95%) and rule out byproduct interference .
Structural Confirmation: Compare NMR and IR spectra with published data (e.g., δ 7.2–8.1 ppm for aromatic protons in derivatives) .
Q. Q5: What experimental designs are suitable for evaluating pharmacological mechanisms?
Methodological Answer: A tiered approach is recommended:
In Silico Screening: Use AutoDock Vina to predict binding to target enzymes (e.g., 14-α-demethylase) with a scoring threshold of ≤−7.0 kcal/mol .
In Vitro Validation: Conduct enzyme inhibition assays (e.g., microplate spectrophotometry) with positive controls (e.g., fluconazole for antifungals).
In Vivo Models: Use murine models for toxicity and efficacy, monitoring parameters like LD₅₀ and organ histopathology .
Methodological Challenges
Q. Q6: How should researchers characterize this compound’s physicochemical properties systematically?
Methodological Answer: A comprehensive characterization protocol includes:
- Melting Point: Determine via capillary method (e.g., 182–217°C for derivatives) .
- Spectroscopy:
- IR: Identify key bands (e.g., 1680 cm⁻¹ for C=O in carboxylic acid derivatives) .
- NMR: Assign peaks for aromatic (δ 6.8–8.2 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values .
Q. Q7: What strategies are effective in resolving low solubility for in vivo studies?
Methodological Answer:
- Salt Formation: Synthesize sodium or potassium salts to enhance aqueous solubility (e.g., carboxylate salts in ) .
- Co-solvent Systems: Use DMSO:PBS (10:90) for parenteral administration, ensuring <1% hemolysis in erythrocyte assays .
- Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl esters) to improve bioavailability .
Data Analysis & Interpretation
Q. Q8: How can researchers validate molecular docking predictions experimentally?
Methodological Answer:
Docking Validation: Re-dock known inhibitors (e.g., ketoconazole) to ensure software accuracy (RMSD ≤2.0 Å).
Competitive Binding Assays: Use fluorescence quenching or SPR to measure binding constants (Kd) .
Mutagenesis Studies: Modify enzyme active sites (e.g., Y132F in 14-α-demethylase) to confirm critical interactions .
Q. Q9: What statistical methods are appropriate for analyzing dose-response data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
